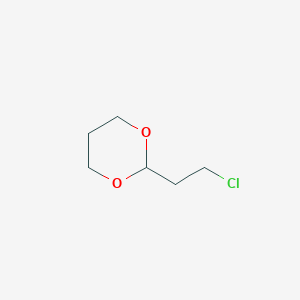
2-(2-Chloroethyl)-1,3-dioxane
Cat. No. B079668
Key on ui cas rn:
13297-07-9
M. Wt: 150.6 g/mol
InChI Key: IOEDYYKJRCADRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04678788
Procedure details


A mixture of 2-chloro-7-fluoro-10-piperazino-10,11-dihydro-dibenzo(b,f)thiepin (10.0 g), toluene (60 ml), triethylamine (10 g) and 2-(2-chloroethyl)-1,3-dioxane (15.3 g) is refluxed under stirring for 23 hours. On cooling, the precipitate is filtered off and washed with benzene. The combined filtrates are then washed with water, dried over anhydrous potassium carbonate, filtered with a small amount of active carbon, and evaporated under reduced pressure to dryness. The residue (19.0 g) crystallizes rapidly while standing. Another crystallization from a mixture of benzene (50 ml) and petroleum ether (50 ml) yields 8.5 g (65%) of the desired base, melting at 150.5°-152° C. Repeating the crystallization from the same solvent system does not increase the m.p. any more; the product is analytically pure, and its elemental analysis corresponds to the composition C24H28ClFN2O2S. Neutralization of the base, with maleic acid in a mixture of equal amounts of benzene, acetone and ethanol, provides the neutral maleate C28H32ClFN2O6S, which crystallizes from ethanol and melts in the pure state at 184°-185° C. This salt is only very slightly soluble in water. Neutralization of base with methanesulfonic acid in ethanol gives the monomethanesulfonate C25H32ClFN2O5S2, which crystallizes from ethanol and melts at 201°-203° C. This salt is excellently water-soluble.
Name
2-chloro-7-fluoro-10-piperazino-10,11-dihydro-dibenzo(b,f)thiepin
Quantity
10 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:23]=[CH:22][C:5]2[S:6][C:7]3[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:8]=3[CH:9]([N:11]3[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]3)[CH2:10][C:4]=2[CH:3]=1.C1(C)C=CC=CC=1.Cl[CH2:32][CH2:33][CH:34]1[O:39][CH2:38][CH2:37][CH2:36][O:35]1>C(N(CC)CC)C>[Cl:1][C:2]1[CH:23]=[CH:22][C:5]2[S:6][C:7]3[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:8]=3[CH:9]([N:11]3[CH2:16][CH2:15][N:14]([CH2:32][CH2:33][CH:34]4[O:39][CH2:38][CH2:37][CH2:36][O:35]4)[CH2:13][CH2:12]3)[CH2:10][C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
2-chloro-7-fluoro-10-piperazino-10,11-dihydro-dibenzo(b,f)thiepin
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC2=C(SC3=C(C(C2)N2CCNCC2)C=CC(=C3)F)C=C1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC1OCCCO1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 23 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with benzene
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined filtrates are then washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous potassium carbonate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with a small amount of active carbon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue (19.0 g) crystallizes rapidly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Another crystallization
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
from a mixture of benzene (50 ml) and petroleum ether (50 ml)
|
Outcomes


Product
Details
Reaction Time |
23 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCC2OCCCO2)C=CC(=C3)F)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.5 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

